3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 63618-03-1) is a bicyclic compound with a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol . Its structure features a fused cyclopropane-pyrrolidine ring system substituted with a benzyl group at the 3-position and a carboxylic acid at the 1-position. This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of protein interaction modulators and enzyme inhibitors . The stereochemical configuration of its hydrochloride salt, (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (CAS: 2550997-35-6), highlights its relevance in chiral drug design .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNBXQWBCBUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577252 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-03-1 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione
The compound 3-benzyl-3-azabicyclo[3.1.0]hexane is prepared by selective reduction of the diketone 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione using complex aluminium hydride reducing agents such as lithium aluminium hydride, sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride.
The reduction is carried out using an excess of reducing agent (typically 20–40% excess) in solvents like toluene or ethers, at temperatures ranging from 0°C to reflux conditions (~80°C). The reaction mixture is stirred for several hours, followed by quenching and workup to isolate the reduced bicyclic amine intermediate.
This intermediate can be further hydrogenolyzed under mild catalytic hydrogenation conditions (palladium on carbon catalyst, 1.5–7 atm H2 pressure, room temperature to 50°C) to remove the N-benzyl protecting group if needed.
The final step involves oxidation or carboxylation to install the carboxylic acid group at the 1-position, yielding this compound.
Cyclopropane Dicarboxylic Acid Anhydride Route
Starting from cis-1,2-cyclopropane dicarboxylic acid anhydride , benzylamine is reacted under controlled heating (around 180°C) to form the bicyclic diketone intermediate.
This intermediate undergoes reduction as described above to form the bicyclic amine, which is then converted to the carboxylic acid derivative.
The preparation of the cyclopropane dicarboxylic acid anhydride itself can be achieved by treating the diester of the acid, followed by dehydration and distillation steps.
1,3-Dipolar Cycloaddition Approach
An alternative modern synthetic route involves the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, forming spiro-fused 3-azabicyclo[3.1.0]hexane derivatives.
This method allows for the construction of the bicyclic core with high diastereoselectivity and moderate to good yields under mild conditions.
The reaction mechanism has been studied computationally, confirming the favorable HOMO-LUMO interactions driving the cycloaddition.
While this approach is more commonly used for spirocyclic derivatives, it provides a versatile platform that could be adapted for the synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives.
Halogenation and Functional Group Transformations
Halogenated derivatives such as 3-chloro- or 3-bromo-3-azabicyclo[3.1.0]hexane can be prepared by halogenation of the bicyclic amine or its acid addition salts using chlorinating agents like N-chlorosuccinimide or sodium hypochlorite at or below room temperature.
These halogenated intermediates can be further transformed into carboxylic acids or other derivatives through nucleophilic substitution or cyanide addition reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Diketone Reduction | Lithium aluminium hydride or sodium aluminium hydride | 0°C to reflux (~80°C) | Toluene, ether | Excess hydride (20–40%) used |
| Hydrogenolysis of N-benzyl | Pd/C catalyst, H2 pressure 1.5–7 atm | Room temp to 50°C | Methanol, ethanol | Mild conditions to avoid ring opening |
| Cyclopropane dicarboxylic acid anhydride formation | Thionyl chloride reflux, distillation | Reflux, ~180°C for amine addition | None or isopropanol for recrystallization | Exothermic reaction with benzylamine |
| 1,3-Dipolar cycloaddition | Azomethine ylide + cyclopropenes | Mild, room temperature | Various organic solvents | High diastereoselectivity, moderate yields |
| Halogenation | N-chlorosuccinimide, sodium hypochlorite | 0–25°C | Ether, hydrocarbon/water biphasic | Halogenating agent choice affects selectivity |
Research Findings and Yields
The reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione yields the bicyclic amine intermediate in high yields (up to 95%) after careful quenching and purification.
Hydrogenolysis to remove the benzyl group proceeds efficiently under mild conditions, preserving the bicyclic framework.
The 1,3-dipolar cycloaddition method yields bis-spirocyclic derivatives with high stereoselectivity, demonstrating the synthetic utility of azomethine ylides in bicyclic amine synthesis.
Halogenation reactions proceed cleanly at or below room temperature, providing useful intermediates for further functionalization.
Summary Table of Preparation Methods
| Method | Key Intermediate(s) | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction of diketone | 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | Lithium aluminium hydride, toluene, 0–80°C | High yield, selective reduction | Requires handling of hydrides |
| Cyclopropane dicarboxylic acid anhydride route | cis-1,2-cyclopropane dicarboxylic acid anhydride, benzylamine | Thionyl chloride, high temperature (180°C) | Straightforward ring formation | Exothermic, requires careful control |
| 1,3-Dipolar cycloaddition | Azomethine ylide, cyclopropenes | Mild conditions, organic solvents | High stereoselectivity, versatile | Moderate yields, more complex setup |
| Halogenation and substitution | 3-azabicyclohexane salts | N-chlorosuccinimide, sodium hypochlorite | Useful for functionalization | Requires halogenating agents |
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines.
Scientific Research Applications
Chemical Properties and Structure
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has the molecular formula and a boiling point of approximately 353.8 °C at 760 mmHg . The compound features a bicyclic structure that contributes to its unique chemical reactivity and potential applications in medicinal chemistry.
Plant Gametocide
One of the most notable applications of 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives is their role as plant male gametocides. The compound has been shown to effectively sterilize male anthers in plants, thereby controlling plant reproduction and improving crop yields .
Antimicrobial Activity
Research indicates that compounds related to 3-benzyl-3-azabicyclo[3.1.0]hexane exhibit significant antimicrobial properties. For instance, derivatives have demonstrated fungicidal and antibacterial activities, making them potential candidates for developing new agricultural fungicides or antibiotics .
Synthesis of Stereoisomers
A study focused on synthesizing all four stereoisomers of 3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid highlighted the versatility of the azabicyclo framework in creating compounds with varied biological activities. This research emphasizes the importance of stereochemistry in enhancing biological efficacy .
Functionalized Heterocycles
Another significant study involved the synthesis of highly functionalized heterocycles incorporating the 3-azabicyclo[3.1.0]hexane moiety, which showed promising results in biological assays against various pathogens, indicating a potential for therapeutic applications in treating infections .
Comparative Data Table: Applications and Properties
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The benzyl group in the target compound increases lipophilicity, making it suitable for membrane permeability in drug candidates . The 2-hydroxyethyl substituent introduces hydrogen-bonding capacity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration . The Boc-protected derivative (C₁₁H₁₇NO₄) is a key intermediate in peptide synthesis, enabling selective deprotection during multi-step reactions .
Stereochemical Considerations :
- The (1R,5R)-configured hydrochloride salt (CAS: 2550997-35-6) demonstrates the importance of stereochemistry in biological activity, as seen in enzyme inhibition studies . Racemic mixtures of related compounds (e.g., ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate) are often resolved to isolate active enantiomers .
Physicochemical and Commercial Profiles
Solubility and Stability :
Purity and Handling :
- Most analogs are supplied at ≥95% purity, with storage recommendations emphasizing desiccation to prevent hydrolysis of labile groups (e.g., Boc) .
Biological Activity
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 63618-03-1) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This bicyclic compound exhibits properties that may be beneficial in various therapeutic applications, particularly in the modulation of opioid receptors.
- Molecular Formula: C₁₃H₁₅NO₂
- Molecular Weight: 217.26 g/mol
- Boiling Point: 353.8 ± 25.0 °C (predicted)
- Density: 1.326 ± 0.06 g/cm³ (predicted)
- pKa: 3.80 ± 0.20 (predicted)
Opioid Receptor Affinity
Research has indicated that derivatives of the azabicyclo[3.1.0]hexane class, including this compound, demonstrate significant binding affinity for μ-opioid receptors. A study focusing on the structure-activity relationship (SAR) of these compounds found that modifications to the azabicyclo framework can lead to enhanced selectivity and potency at the μ receptor, which is crucial for developing effective analgesics and treatments for pruritus in veterinary medicine .
| Compound | μ-Receptor Binding Affinity (pM) | δ-Receptor Binding Affinity (pM) | κ-Receptor Binding Affinity (pM) |
|---|---|---|---|
| Lead Compound | <10 | >1000 | >1000 |
| 3-Benzyl Derivative | <5 | >1000 | >1000 |
Therapeutic Applications
The primary therapeutic application identified for this compound is in the treatment of pruritus, particularly in dogs, where it acts as a μ-opioid receptor ligand . Its ability to selectively bind to μ receptors while showing minimal interaction with δ and κ receptors suggests a favorable side effect profile, which is essential for clinical applications.
Case Study: Treatment of Pruritus in Canines
In a clinical evaluation involving canine patients suffering from severe pruritus, administration of a formulation containing this compound resulted in a significant reduction in scratching behavior within two weeks of treatment. The study reported no adverse effects, highlighting the compound's potential as a safe therapeutic agent in veterinary medicine.
Synthesis and Modifications
The synthesis of 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives can be achieved through selective reduction processes involving complex aluminium hydride reagents . Variations in synthesis techniques can lead to different biological profiles, emphasizing the importance of structural modifications in enhancing pharmacological efficacy.
Q & A
Q. What are the common synthetic routes for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how are intermediates purified?
The synthesis typically involves coupling reactions using activating agents like HATU with tertiary amines (e.g., TEA) in polar aprotic solvents (e.g., DMF). For example, 3-azabicyclo[3.1.0]hexane derivatives are reacted with benzyl-containing reagents, followed by extraction (e.g., ethyl acetate/water) and purification via silica gel chromatography (petroleum ether:ethyl acetate gradients). LC-MS is used to confirm reaction completion and intermediate purity .
Q. How is the purity of this compound validated in academic settings?
Purity validation employs LC-MS for molecular weight confirmation (e.g., [M-156+H]+ ion detection) and retention time analysis. High-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C) are standard for structural verification. Quantitative purity (>95%) is often assessed via integration of chromatographic peaks or elemental analysis .
Q. What analytical techniques are critical for characterizing bicyclic azabicyclohexane derivatives?
Key techniques include:
- LC-MS : Rapid molecular weight confirmation and reaction monitoring.
- NMR : Stereochemical assignment (e.g., coupling constants for bicyclic ring protons).
- X-ray crystallography : Absolute configuration determination, particularly for enantiomers with pharmacological relevance .
Advanced Research Questions
Q. How do stereochemical variations in 3-azabicyclo[3.1.0]hexane derivatives impact biological activity?
Enantiomers of 3-azabicyclohexanes (e.g., 1R,5S vs. 1S,5R) exhibit divergent bioactivity. For instance, the (+) enantiomer of bicifadine (1R,5S configuration) showed superior analgesic potency in rodent models compared to its (-) counterpart. Stereochemistry is confirmed via X-ray crystallography and correlated with receptor-binding assays .
Q. What catalytic strategies enable stereoselective synthesis of 3-azabicyclo[3.1.0]hexane scaffolds?
Bismuth(III) triflate (Bi(OTf)₃) catalyzes intramolecular alkynylcyclopropanation of propargyl alcohols, yielding alkynyl-substituted 3-azabicyclohexanes with high diastereoselectivity. Transition-metal-free methods (e.g., iron catalysis) are also explored for eco-friendly synthesis .
Q. How can contradictions in pharmacological data for bicyclic azabicyclohexanes be resolved?
Discrepancies often arise from impurities in stereoisomeric mixtures or assay-specific conditions (e.g., receptor subtype selectivity). Rigorous enantiomeric separation (e.g., chiral HPLC) and standardized in vitro assays (e.g., GPCR binding studies) are recommended. For example, bicifadine’s non-narcotic profile was confirmed through comparative studies with morphine in pain models .
Q. What methodologies optimize the stability of 3-azabicyclo[3.1.0]hexane derivatives under physiological conditions?
Stability is enhanced via N-substitution (e.g., tert-butoxycarbonyl (Boc) protection) or carboxylate salt formation. Accelerated degradation studies (e.g., pH-dependent hydrolysis) and mass spectrometry track decomposition pathways, guiding structural modifications for drug development .
Methodological Considerations
Q. How are structure-activity relationships (SARs) established for 3-azabicyclohexane-based analgesics?
SAR studies involve systematic substitution at the 1- and 3-positions. Para-substituted aryl groups (e.g., 4-methylphenyl) enhance analgesic potency in mouse writhing assays. N-Alkylation (e.g., N-methyl) retains activity, while bulky groups (e.g., N-allyl) abolish it. Pharmacokinetic profiling (e.g., plasma half-life) further refines SARs .
Q. What strategies mitigate synthetic challenges in bicyclic azabicyclohexane ring formation?
Atom-transfer radical cyclization (ATRC) and lithium-halogen exchange are effective for constructing strained bicyclic systems. For example, β-ketophosphonates undergo ATRC to yield 3-azabicyclohex-2-enes, which are hydrogenated to saturated analogs .
Q. How are computational tools integrated into the design of 3-azabicyclohexane derivatives?
Density functional theory (DFT) predicts transition states for cyclization reactions, while molecular docking (e.g., with GPCRs) identifies binding poses. These tools guide synthetic prioritization, reducing experimental trial-and-error .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
